molecular formula C11H9FN6 B1668524 CGP 57380 CAS No. 522629-08-9

CGP 57380

Katalognummer: B1668524
CAS-Nummer: 522629-08-9
Molekulargewicht: 244.23 g/mol
InChI-Schlüssel: UQPMANVRZYYQMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CGP 57380 is a low-molecular-weight kinase inhibitor known for its selective inhibition of MAP-kinase interacting kinase-1 (MNK1) and MAP-kinase interacting kinase-2 (MNK2). It has been widely used in scientific research due to its ability to inhibit the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), which plays a crucial role in protein synthesis and cellular growth .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: CGP 57380 is synthesized through a series of chemical reactions involving pyrazolo-pyrimidine compounds. The synthesis typically involves the reaction of 4-fluoroaniline with pyrazolo[3,4-d]pyrimidine-3,4-diamine under controlled conditions to yield the desired compound .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound generally follows standard organic synthesis protocols. The compound is produced in laboratories and research facilities for scientific use .

Analyse Chemischer Reaktionen

Reaktionstypen: CGP 57380 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Fluorphenyl- und Pyrazolopyrimidin-Einheiten .

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Reagenzien und Bedingungen ab. So können Substitutionsreaktionen verschiedene substituierte Derivate von this compound ergeben .

Wissenschaftliche Forschungsanwendungen

1.1. T-cell Acute Lymphoblastic Leukemia (T-ALL)

CGP 57380 has been studied extensively for its effects on T-ALL, a type of leukemia characterized by the proliferation of immature T-cells. Research indicates that this compound demonstrates significant antiproliferative activity against T-ALL cell lines, such as Jurkat and CEM cells.

  • Mechanism of Action : this compound inhibits the phosphorylation of eIF4E, a key regulator in the translation of oncogenic mRNAs, leading to reduced expression of anti-apoptotic proteins like Mcl-1 and c-Myc. This results in enhanced apoptosis in T-ALL cells when combined with mTOR inhibitors like everolimus .
  • Case Study Findings :
    • In a study, treatment with this compound alone resulted in IC50 values of 6.32 μM for Jurkat cells and 4.09 μM for CEM cells at 48 hours.
    • The combination therapy with everolimus showed a synergistic effect, increasing apoptosis rates significantly compared to either drug alone .

1.2. Non-Small Cell Lung Cancer (NSCLC)

This compound has also been evaluated for its efficacy in NSCLC, where it enhances the effects of other treatments.

  • Combined Treatment : When used alongside RAD001 (an mTOR inhibitor), this compound significantly inhibited tumor growth in xenograft models of NSCLC.
    • The combination led to increased apoptosis, as evidenced by elevated levels of cleaved caspases and PARP .

Table 1: Summary of Anticancer Effects of this compound

Cancer TypeMechanismKey Findings
T-ALLInhibits eIF4E phosphorylationSynergistic effect with everolimus; induces apoptosis
Non-Small Cell LungEnhances RAD001 efficacySignificant tumor growth inhibition; increased apoptosis

Anti-inflammatory Applications

This compound has shown promise in modulating inflammatory responses, particularly through its effects on macrophages.

2.1. Macrophage Activation

Research indicates that this compound can inhibit TNFα production in macrophages stimulated by lipopolysaccharides (LPS).

  • Mechanism : By inhibiting eIF4E phosphorylation, this compound reduces the translation of pro-inflammatory cytokines.
  • Case Study Findings : In mouse models, treatment with this compound resulted in decreased levels of TNFα and other cytokines like IL-6 and MCP-1 .

Table 2: Summary of Anti-inflammatory Effects of this compound

Cell TypeMechanismKey Findings
MacrophagesInhibits TNFα productionReduced cytokine levels upon LPS stimulation

Pharmacological Profile

This compound is characterized by its selectivity for MNK1 over other kinases, making it a valuable tool for both research and therapeutic applications.

Wirkmechanismus

CGP 57380 exerts its effects by selectively inhibiting MNK1 and MNK2, which are involved in the phosphorylation of eIF4E. This inhibition prevents the phosphorylation of eIF4E, thereby reducing protein synthesis and cellular growth. The compound targets the MAP-kinase signaling pathway, which is crucial for various cellular processes .

Vergleich Mit ähnlichen Verbindungen

  • BRD4 Inhibitor-18
  • 8α-Tigloyloxyhirsutinolide 13-O-acetate
  • GW7845
  • AAPK-25
  • Dutasteride-13C6
  • Z-VAD-FMK
  • Benidipine hydrochloride
  • Oleic acid-13C
  • Salidroside (Standard)
  • Glyphosate-13C2, 15N
  • Anticancer agent 120 .

Uniqueness: CGP 57380 is unique due to its high selectivity for MNK1 and MNK2, with minimal inhibitory activity against other kinases such as p38, JNK1, ERK1/2, PKC, and Src-like kinases. This selectivity makes it a valuable tool for studying specific signaling pathways without off-target effects .

Biologische Aktivität

CGP 57380 is a selective inhibitor of the MNK (MAPK-interacting kinase) family, particularly MNK1 and MNK2, which play crucial roles in regulating protein synthesis and cell signaling pathways associated with cancer progression. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various cancer types, and relevant research findings.

This compound primarily inhibits the phosphorylation of eIF4E (eukaryotic translation initiation factor 4E), a critical factor in the regulation of protein synthesis. By inhibiting MNK1 and MNK2, this compound reduces eIF4E phosphorylation, leading to decreased expression of oncogenes such as c-Myc and survivin, which are involved in cell survival and proliferation .

Key Points:

  • Inhibition of eIF4E Phosphorylation: this compound effectively blocks the phosphorylation of eIF4E in various cancer cell lines, contributing to its anti-cancer effects .
  • Synergistic Effects: When combined with other therapies, such as mTOR inhibitors (e.g., RAD001), this compound enhances anti-tumor efficacy by promoting apoptosis and inhibiting tumor growth .

Research Findings

Numerous studies have investigated the effects of this compound across different cancer types. Below are summarized findings from notable research:

Study Cancer Type Findings
Non-Small Cell Lung Cancer (NSCLC)This compound significantly reduced tumor growth in xenograft models and enhanced the efficacy of RAD001 by inducing apoptosis through increased levels of cleaved-caspase-8 and PARP .
T-cell Acute Lymphoblastic Leukemia (T-ALL)This compound dose-dependently suppressed phospho-MNK1 and phospho-eIF4E levels, synergizing with everolimus to inhibit leukemia cell growth .
Nasopharyngeal Carcinoma (NPC)The compound downregulated β-catenin nuclear translocation, decreasing proliferation and metastasis while enhancing radiation-induced apoptosis .

Case Study 1: NSCLC

In a study involving NSCLC patients, treatment with this compound resulted in significant tumor growth inhibition. The combination therapy with RAD001 showed a marked decrease in Ki-67 positive cells, indicating reduced cell proliferation. Histological analysis revealed extensive necrosis in treated tumors .

Case Study 2: T-ALL

In T-ALL models, this compound was shown to effectively inhibit cell survival pathways by targeting MNK signaling. This inhibition led to decreased levels of key survival proteins and enhanced sensitivity to mTOR inhibitors, suggesting a potential therapeutic strategy for resistant leukemia cases .

Eigenschaften

IUPAC Name

3-N-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN6/c12-6-1-3-7(4-2-6)16-11-8-9(13)14-5-15-10(8)17-18-11/h1-5H,(H4,13,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPMANVRZYYQMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C3C(=NC=NC3=NN2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469941
Record name 3-N-(4-Fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522629-08-9
Record name CGP 57380
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0522629089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 522629-08-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741567
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-N-(4-Fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGP 57380
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CGP 57380
Reactant of Route 2
Reactant of Route 2
CGP 57380
Reactant of Route 3
Reactant of Route 3
CGP 57380
Reactant of Route 4
Reactant of Route 4
CGP 57380
Reactant of Route 5
Reactant of Route 5
CGP 57380
Reactant of Route 6
Reactant of Route 6
CGP 57380

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.